
2H-chromene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Chromene-5-carbaldehyde is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents. The structure of this compound consists of a benzopyran ring system with an aldehyde functional group at the 5-position.
Méthodes De Préparation
The synthesis of 2H-chromene-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with acetic anhydride in the presence of a base can yield this compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .
Analyse Des Réactions Chimiques
2H-Chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chromene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Applications De Recherche Scientifique
2H-Chromene-5-carbaldehyde has been extensively studied for its applications in various fields:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 2H-chromene-5-carbaldehyde is attributed to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer properties are linked to the compound’s ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
2H-Chromene-5-carbaldehyde can be compared with other chromene derivatives, such as 2H-chromene-4-carbaldehyde and 4H-chromene-3-carbaldehyde. While all these compounds share a similar core structure, their biological activities and chemical reactivities can differ significantly due to variations in the position and nature of functional groups. For example, 4H-chromene-3-carbaldehyde has been shown to exhibit stronger anticancer activity compared to this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propriétés
Numéro CAS |
344753-32-8 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-5,7H,6H2 |
Clé InChI |
SMXJXTATBGRKTK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C=CC=C2O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)
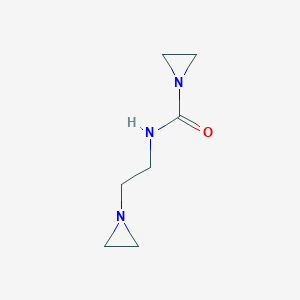
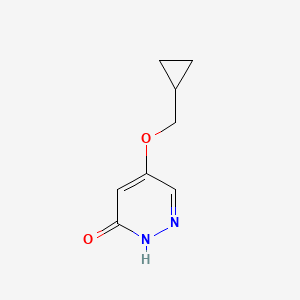
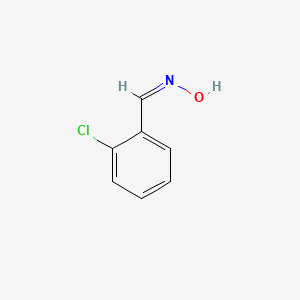

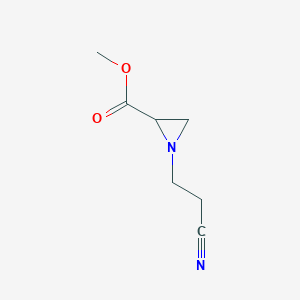
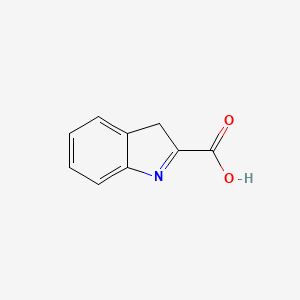
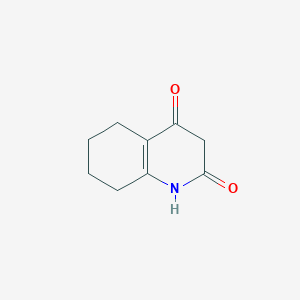
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)

